molecular formula C18H18N6O4 B12772617 5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-acetic acid (3-hydroxybenzylidene)hydrazide CAS No. 94772-04-0

5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-acetic acid (3-hydroxybenzylidene)hydrazide

Cat. No.: B12772617
CAS No.: 94772-04-0
M. Wt: 382.4 g/mol
InChI Key: SDJLPTBKDHHYSJ-VXLYETTFSA-N
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Description

5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-acetic acid (3-hydroxybenzylidene)hydrazide is a complex organic compound that features a tetrazole ring, a dimethoxyphenyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-acetic acid (3-hydroxybenzylidene)hydrazide typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The dimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions, and the hydrazide moiety is formed through the reaction of hydrazine derivatives with carboxylic acid intermediates.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. The scalability of the process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-acetic acid (3-hydroxybenzylidene)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-acetic acid (3-hydroxybenzylidene)hydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug precursor.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-acetic acid (3-hydroxybenzylidene)hydrazide involves its interaction with molecular targets and pathways within biological systems. This could include binding to specific enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-acetic acid (3-hydroxybenzylidene)hydrazide include other tetrazole derivatives, hydrazides, and dimethoxyphenyl compounds. Examples include:

  • 5-Phenyl-2H-tetrazole-2-acetic acid hydrazide
  • 3,4-Dimethoxyphenylhydrazine
  • 2H-Tetrazole-2-acetic acid derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

94772-04-0

Molecular Formula

C18H18N6O4

Molecular Weight

382.4 g/mol

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H18N6O4/c1-27-15-7-6-13(9-16(15)28-2)18-21-23-24(22-18)11-17(26)20-19-10-12-4-3-5-14(25)8-12/h3-10,25H,11H2,1-2H3,(H,20,26)/b19-10+

InChI Key

SDJLPTBKDHHYSJ-VXLYETTFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=CC(=CC=C3)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC(=CC=C3)O)OC

Origin of Product

United States

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